![molecular formula C19H17N3O2S2 B5801415 2-{[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]sulfonyl}benzonitrile](/img/structure/B5801415.png)
2-{[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]sulfonyl}benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]sulfonyl}benzonitrile, also known as BIRB 796, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of diaryl urea compounds and is known to inhibit the activity of p38 MAP kinase, a key mediator of inflammation and stress response.
Wissenschaftliche Forschungsanwendungen
2-{[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]sulfonyl}benzonitrile 796 has been extensively studied for its potential therapeutic applications in various diseases such as rheumatoid arthritis, inflammatory bowel disease, and cancer. In preclinical studies, 2-{[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]sulfonyl}benzonitrile 796 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the activation of immune cells, and suppress the proliferation of cancer cells. These findings have led to the development of 2-{[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]sulfonyl}benzonitrile 796 as a potential drug candidate for the treatment of these diseases.
Wirkmechanismus
2-{[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]sulfonyl}benzonitrile 796 is a selective inhibitor of p38 MAP kinase, a key mediator of inflammation and stress response. This kinase is activated by various stress stimuli such as cytokines, growth factors, and oxidative stress. Once activated, p38 MAP kinase phosphorylates downstream targets such as transcription factors and other kinases, leading to the production of pro-inflammatory cytokines and chemokines. 2-{[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]sulfonyl}benzonitrile 796 inhibits the activity of p38 MAP kinase by binding to its ATP-binding site, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects
2-{[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]sulfonyl}benzonitrile 796 has been shown to have several biochemical and physiological effects in various cell types. In immune cells, 2-{[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]sulfonyl}benzonitrile 796 inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and reduces the activation of T cells, B cells, and macrophages. In cancer cells, 2-{[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]sulfonyl}benzonitrile 796 inhibits the proliferation and survival of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 2-{[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]sulfonyl}benzonitrile 796 has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels in tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-{[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]sulfonyl}benzonitrile 796 in lab experiments is its high selectivity and potency towards p38 MAP kinase. This allows for the specific inhibition of this kinase without affecting other signaling pathways. In addition, 2-{[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]sulfonyl}benzonitrile 796 has been extensively characterized in preclinical studies, making it a well-established tool compound for research. However, one of the limitations of using 2-{[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]sulfonyl}benzonitrile 796 is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research and development of 2-{[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]sulfonyl}benzonitrile 796. One potential direction is the exploration of its therapeutic potential in other diseases such as neurodegenerative disorders and cardiovascular diseases. Another direction is the development of more potent and selective p38 MAP kinase inhibitors that can overcome the limitations of 2-{[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]sulfonyl}benzonitrile 796. Finally, the use of 2-{[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]sulfonyl}benzonitrile 796 as a tool compound for the study of p38 MAP kinase signaling pathways can provide valuable insights into the pathogenesis of various diseases.
Synthesemethoden
The synthesis of 2-{[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]sulfonyl}benzonitrile 796 involves a multi-step process that starts with the reaction between 4-chlorobenzonitrile and 1,3-benzothiazole-2-amine to form 4-(1,3-benzothiazol-2-yl)benzonitrile. This intermediate is then reacted with piperidine and chlorosulfonyl isocyanate to form 2-{[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]sulfonyl}benzonitrile. The final product is purified by column chromatography and characterized by spectroscopic methods.
Eigenschaften
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2/c20-13-15-5-1-4-8-18(15)26(23,24)22-11-9-14(10-12-22)19-21-16-6-2-3-7-17(16)25-19/h1-8,14H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPZDDLLLLGXJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=CC=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonylbenzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

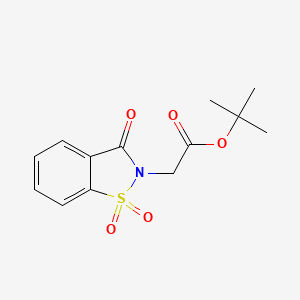
![2-[(2-chlorobenzyl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B5801375.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5801378.png)
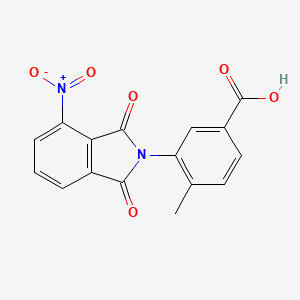
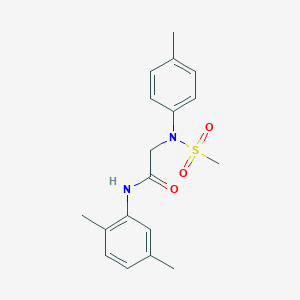
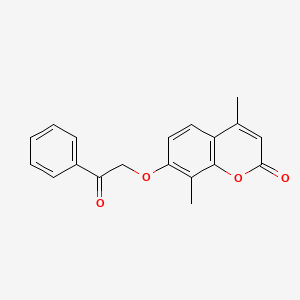
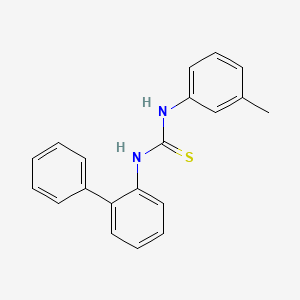
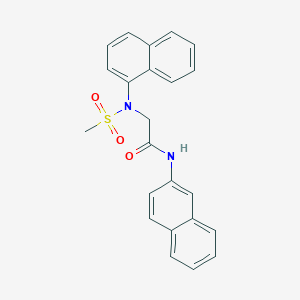
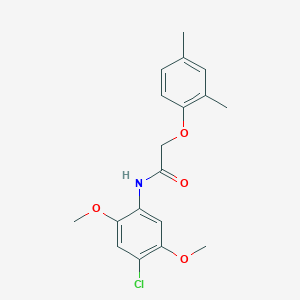
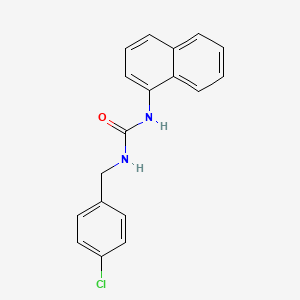
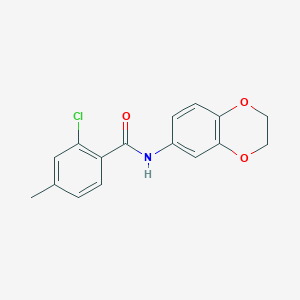
![N'-[(5-bromo-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5801426.png)
![N-(tert-butyl)-3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5801428.png)
![4-[(4,5-dimethoxy-2-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5801433.png)